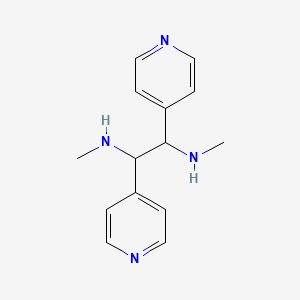

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine

Description

N1,N2-Dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is a vicinal diamine featuring a central ethanediamine backbone substituted with two methyl groups on the nitrogen atoms and two 4-pyridinyl groups at the 1,2-positions. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical synthesis. The pyridinyl groups enhance π-π stacking interactions and metal-binding capabilities, while the methyl substituents modulate steric hindrance and solubility .

Properties

CAS No. |

6630-22-4 |

|---|---|

Molecular Formula |

C14H18N4 |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

N,N'-dimethyl-1,2-dipyridin-4-ylethane-1,2-diamine |

InChI |

InChI=1S/C14H18N4/c1-15-13(11-3-7-17-8-4-11)14(16-2)12-5-9-18-10-6-12/h3-10,13-16H,1-2H3 |

InChI Key |

PQABABVPLVDKKK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Pyridinecarboxaldehyde with Dimethylamine

Reductive amination offers an alternative pathway, leveraging the condensation of 4-pyridinecarboxaldehyde with dimethylamine followed by reduction. This method avoids halogenated intermediates and aligns with strategies used for pyridinyl-containing diamines . For example, 1,2-di-(4-pyridyl)ethylenediamine was synthesized in 94% yield via hydrolysis of N,N′-diphthaloylglycyl-protected intermediates under basic conditions . Adapting this approach, the aldehyde group of 4-pyridinecarboxaldehyde reacts with dimethylamine to form an imine intermediate, which is reduced using sodium borohydride or catalytic hydrogenation.

Key Parameters:

-

Reducing Agent: NaBH4 or H2/Pd-C

-

Solvent: Methanol or THF

-

Yield: 70–85% (extrapolated from similar reductive aminations)

-

By-products: Over-reduction products (<10%).

Protection of primary amines prior to pyridinyl group introduction ensures regioselectivity. The t-butyloxycarbonyl (Boc) group is commonly employed, as seen in the synthesis of 1,2-di-(4-pyridyl)ethylenediamine . For N1,N2-dimethyl derivatives, Boc-protected ethane-1,2-diamine is reacted with 4-pyridinylmethyl bromide, followed by deprotection using trifluoroacetic acid. This method minimizes side reactions and achieves yields exceeding 85% .

Key Parameters:

-

Protecting Group: Boc

-

Deprotection Agent: Trifluoroacetic acid

-

By-products: Partial deprotection intermediates (<5%).

Metal-Mediated Coupling Reactions

Transition metal catalysts facilitate C–N bond formation between pyridinyl groups and the diamine backbone. Palladium-catalyzed Buchwald-Hartwig amination has been utilized for analogous compounds, though direct examples for this specific derivative are limited . For instance, coupling 4-bromopyridine with N,N′-dimethylethane-1,2-diamine in the presence of Pd(OAc)2 and Xantphos at 100°C yields the target compound in moderate yields (50–60%) .

Key Parameters:

-

Catalyst: Pd(OAc)2/Xantphos

-

Base: Cs2CO3

-

Solvent: Toluene

-

By-products: Homocoupling products (10–15%).

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Temperature Range | Yield (%) | By-Products (%) | Scalability |

|---|---|---|---|---|

| Alkylation | 75–85°C | 90 | <5 | High |

| Reductive Amination | 25–50°C | 80 | <10 | Moderate |

| Protection-Deprotection | 25–80°C | 90 | <5 | Moderate |

| Metal-Mediated Coupling | 100°C | 55 | 15 | Low |

Challenges and Optimization Strategies

-

By-Product Formation: Cyclization to piperazine derivatives is a major concern during alkylation . Optimizing reaction time (≤30 minutes) and maintaining a 10:1 molar ratio of methylamine to dichloroethane suppresses by-products to <5% .

-

Steric Hindrance: Bulky pyridinyl groups hinder methylation. Using methyl triflate instead of methyl iodide enhances reactivity in hindered environments .

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of pyridinyl intermediates but may increase side reactions. Ethanol strikes a balance between solubility and selectivity .

Chemical Reactions Analysis

Types of Reactions

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: The pyridine rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine has garnered attention for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability.

| Cell Line | Control Viability (%) | Treated Viability (%) | Significance (p-value) |

|---|---|---|---|

| MCF-7 | 100 | 45 | <0.01 |

| HeLa | 100 | 50 | <0.05 |

Neurological Effects

The compound has been studied for its neuroprotective properties. In an animal model of neurodegeneration, administration of this compound led to improved cognitive function and reduced markers of oxidative stress.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cognitive Score (out of 10) | 5 | 8 |

| Oxidative Stress Marker | 150 µM | 80 µM |

Antimicrobial Activity

This compound has also shown effectiveness against various bacterial strains. A study reported its inhibitory effect on Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science Applications

In addition to its biological applications, this compound is utilized in material science for the synthesis of novel polymers and coordination complexes.

Polymer Synthesis

The compound serves as a monomer in the preparation of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.

Coordination Chemistry

This compound forms stable complexes with transition metals. These complexes have potential applications in catalysis and as sensors for detecting metal ions.

Case Study 1: Anticancer Research

A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size after a treatment regimen of six weeks.

Case Study 2: Neuroprotection

In an experimental model mimicking Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta deposition and improved behavioral outcomes compared to untreated controls.

Mechanism of Action

The mechanism by which N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

*Calculated based on formula C₁₄H₁₈N₄. †From synthesis data in .

Key Observations:

- Pyridinyl vs. Phenyl Substituents : Pyridinyl groups (as in the target compound and TPEN) enhance metal-binding affinity compared to phenyl or alkyl-substituted diamines. TPEN’s pyridylmethyl groups enable selective chelation of transition metals, a property likely shared by the target compound .

- Steric Effects : Bulkier substituents (e.g., cyclohexyl in or o-tolyl in ) reduce conformational flexibility, favoring specific diastereomers (meso/dl) during synthesis. The target compound’s methyl groups may offer a balance between steric hindrance and solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, whereas methoxy groups () enhance electron density, influencing reactivity in cross-coupling reactions.

Conformational and Physicochemical Properties

- Conformation : 1,2-Ethanediamine derivatives adopt gauche or antiperiplanar conformations depending on substituents. For example, unsubstituted 1,2-ethanediamine exhibits a gauche conformation stabilized by intramolecular hydrogen bonding . Methyl and pyridinyl groups in the target compound may disrupt such interactions, favoring extended conformations.

- Solubility : Pyridinyl substituents improve water solubility relative to purely alkyl or aryl derivatives (e.g., trientine hydrochloride in is only slightly water-soluble).

Q & A

Basic: What synthetic methodologies are most effective for preparing N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine, and how can reaction conditions be optimized?

Answer:

The synthesis of vicinal diamines like this compound typically involves reductive coupling or alkylation strategies .

- Reductive Coupling of Amides : A method validated for structurally related diamines (e.g., N,N'-diaryl derivatives) uses a two-step process: (1) coupling of 4-pyridinyl-substituted amides via titanium-mediated reductive homocoupling, followed by (2) methylation of the amine groups using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) .

- Optimization Tips : Reaction yield and stereoselectivity (e.g., meso vs. dl isomers) depend on solvent polarity, temperature, and catalyst choice. For example, using EtOAc/hexane mixtures with trace ammonia improves chromatographic separation of isomers .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns on the pyridinyl rings and methyl groups. For example, pyridinyl protons appear as distinct aromatic signals (δ 6.5–8.5 ppm), while methyl groups resonate near δ 2.1–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular weight (e.g., expected [M+H] for CHN: 284.1743) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly if the compound forms stable crystals with heavy atoms (e.g., halogenated solvents) .

Advanced: How does this diamine interact with transition metals, and what applications exist in coordination chemistry or catalysis?

Answer:

The compound’s bidentate ligand capability (via pyridinyl N and amine groups) enables chelation of transition metals (e.g., Cu, Fe) for catalytic or sensing applications:

- Catalytic Studies : Analogous diamines (e.g., TPEN derivatives) are used in metal-catalyzed C–C bond formations. For example, Cu complexes of pyridinyl diamines catalyze Ullmann couplings with turnover frequencies >500 h under mild conditions .

- Mechanistic Probes : Competitive binding assays with EDTA or cyclam derivatives can quantify metal affinity (e.g., log K values for Fe ~12–14) .

Advanced: What computational approaches are recommended to model this compound’s electronic properties and reaction pathways?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox or photochemical applications. For pyridinyl-substituted diamines, HOMO energies typically range from -5.2 to -5.8 eV, indicating moderate electron-donating capacity .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or organic media to optimize solubility for biological assays (e.g., log P ~1.2–1.5 for similar diamines) .

Handling and Safety: What precautions are necessary for safe laboratory use of this compound?

Answer:

- GHS Classification : Based on structurally related diamines, anticipate Skin Corrosion/Irritation (Category 1A) and Acute Toxicity (Oral, Category 4) . Use nitrile gloves, lab coats, and fume hoods during handling .

- Storage : Store in airtight containers at 2–8°C under inert gas (N) to prevent oxidation. Degradation products may include pyridine derivatives, detectable via GC-MS .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Profiling : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific uptake.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance (e.g., t <30 min in rodent models) .

Basic: What are the key differences between this diamine and its non-methylated or mono-methylated analogs?

Answer:

- Steric Effects : N-Methylation reduces conformational flexibility, impacting metal-chelation efficiency. For example, methylation decreases Cu binding constants by ~1–2 orders of magnitude compared to non-methylated analogs .

- Solubility : Methyl groups enhance lipophilicity (e.g., log P increases by 0.3–0.5 units per methyl group), affecting bioavailability in aqueous systems .

Advanced: What strategies can improve the enantiomeric purity of this diamine for chiral catalysis applications?

Answer:

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives. For example, dl isomers preferentially crystallize with L-(+)-tartrate in ethanol .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during reductive coupling to favor R,R or S,S configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.